molecular formula C26H30N6O2 B10875486 7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10875486
M. Wt: 458.6 g/mol
InChI Key: KABQZXQTBIXRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a purine core substituted with benzyl, methyl, and piperazine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with benzyl and methyl groups, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzyl groups using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

InChI

InChI=1S/C26H30N6O2/c1-19-9-11-21(12-10-19)17-30-13-15-31(16-14-30)25-27-23-22(24(33)29(3)26(34)28(23)2)32(25)18-20-7-5-4-6-8-20/h4-12H,13-18H2,1-3H3

InChI Key

KABQZXQTBIXRPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5)C(=O)N(C(=O)N4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.